molecular formula C18H16Sn B14131766 Dimethyl[bis(phenylethynyl)]stannane CAS No. 3912-89-8

Dimethyl[bis(phenylethynyl)]stannane

Cat. No.: B14131766
CAS No.: 3912-89-8
M. Wt: 351.0 g/mol
InChI Key: GCDOXHSUFQAWJZ-UHFFFAOYSA-N
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Description

Dimethyl[bis(phenylethynyl)]stannane is an organotin compound with the molecular formula C18H16Sn It is characterized by the presence of two phenylethynyl groups attached to a central tin atom, along with two methyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

Dimethyl[bis(phenylethynyl)]stannane can be synthesized through the reaction of dimethyltin dichloride with phenylacetylene in the presence of a base such as sodium amide. The reaction typically occurs under an inert atmosphere to prevent oxidation and is carried out at elevated temperatures to facilitate the formation of the desired product.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach involves scaling up the laboratory synthesis process. This includes optimizing reaction conditions, such as temperature and pressure, and ensuring the availability of high-purity reagents to achieve consistent product quality.

Chemical Reactions Analysis

Types of Reactions

Dimethyl[bis(phenylethynyl)]stannane undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form tin oxides and other by-products.

    Reduction: Reduction reactions can lead to the formation of tin hydrides.

    Substitution: The phenylethynyl groups can be substituted with other functional groups through reactions with suitable reagents.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride are used.

    Substitution: Reagents like halogens or organometallic compounds are employed for substitution reactions.

Major Products Formed

    Oxidation: Tin oxides and phenylacetylene derivatives.

    Reduction: Tin hydrides and phenylacetylene.

    Substitution: Various substituted tin compounds depending on the reagents used.

Scientific Research Applications

Dimethyl[bis(phenylethynyl)]stannane has several applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis and catalysis.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential use in drug development and as a diagnostic tool.

    Industry: Utilized in the production of advanced materials and as a precursor for other organotin compounds.

Mechanism of Action

The mechanism by which dimethyl[bis(phenylethynyl)]stannane exerts its effects involves interactions with molecular targets such as enzymes and receptors. The phenylethynyl groups play a crucial role in these interactions, influencing the compound’s reactivity and binding affinity. The pathways involved include electron transfer processes and coordination with metal centers in biological systems.

Comparison with Similar Compounds

Similar Compounds

    Dimethyltin dichloride: A precursor in the synthesis of dimethyl[bis(phenylethynyl)]stannane.

    Phenylacetylene: A key reagent used in the synthesis.

    Tetraalkynylstannanes: Compounds with similar structural features and reactivity.

Uniqueness

This compound is unique due to the presence of both phenylethynyl and methyl groups attached to the tin atom. This combination imparts distinct chemical properties, making it valuable for specific applications in synthesis and catalysis.

Properties

CAS No.

3912-89-8

Molecular Formula

C18H16Sn

Molecular Weight

351.0 g/mol

IUPAC Name

dimethyl-bis(2-phenylethynyl)stannane

InChI

InChI=1S/2C8H5.2CH3.Sn/c2*1-2-8-6-4-3-5-7-8;;;/h2*3-7H;2*1H3;

InChI Key

GCDOXHSUFQAWJZ-UHFFFAOYSA-N

Canonical SMILES

C[Sn](C)(C#CC1=CC=CC=C1)C#CC2=CC=CC=C2

Origin of Product

United States

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